molecular formula C21H14ClN5OS2 B11508276 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(2-chloro-10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B11508276
M. Wt: 452.0 g/mol
InChI Key: TUIDTZDGEJNABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound that features a phenothiazine core, a tetrazole ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine derivatives with sulfur.

    Chlorination: Introduction of the chlorine atom to the phenothiazine core using chlorinating agents such as thionyl chloride.

    Attachment of the Tetrazole Ring: This step involves the reaction of the chlorinated phenothiazine with a tetrazole derivative under suitable conditions.

    Formation of the Ethanone Linker: The final step involves the coupling of the tetrazole-substituted phenothiazine with an ethanone derivative.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring or the phenothiazine core.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential pharmacological properties, such as antipsychotic or antimicrobial effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The phenothiazine core is known to interact with dopamine receptors, while the tetrazole ring might influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

    Thiotepa: A compound with a similar sulfur-containing structure used in chemotherapy.

    Tetrazole Derivatives: Various compounds with tetrazole rings used in medicinal chemistry.

Uniqueness

1-(2-chloro-10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to its combination of a phenothiazine core, a tetrazole ring, and a chlorinated phenyl group. This unique structure might confer specific pharmacological properties or reactivity patterns not seen in other compounds.

Properties

Molecular Formula

C21H14ClN5OS2

Molecular Weight

452.0 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C21H14ClN5OS2/c22-14-10-11-19-17(12-14)26(16-8-4-5-9-18(16)30-19)20(28)13-29-21-23-24-25-27(21)15-6-2-1-3-7-15/h1-12H,13H2

InChI Key

TUIDTZDGEJNABD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.